molecular formula C8H9BrN4 B13013572 2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine

2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine

Cat. No.: B13013572
M. Wt: 241.09 g/mol
InChI Key: HJYDTMKUNBEUDP-UHFFFAOYSA-N
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Description

2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine is a chemical compound with the molecular formula C₈H₉BrN₄ and a molecular weight of 241.09 g/mol . This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine typically involves the bromination of pyrrolo[2,1-f][1,2,4]triazine derivatives. One common method includes the reaction of pyrrolo[2,1-f][1,2,4]triazine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, which can have different functional groups attached to the pyrrolo[2,1-f][1,2,4]triazine core .

Scientific Research Applications

2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine include:

Uniqueness

What sets this compound apart is its unique structure, which allows for diverse chemical modifications and applications. Its bromine atom provides a reactive site for further functionalization, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C8H9BrN4

Molecular Weight

241.09 g/mol

IUPAC Name

2-(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethanamine

InChI

InChI=1S/C8H9BrN4/c9-6-2-4-13-7(6)5-11-8(12-13)1-3-10/h2,4-5H,1,3,10H2

InChI Key

HJYDTMKUNBEUDP-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1Br)C=NC(=N2)CCN

Origin of Product

United States

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